Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2) is a bicyclic thiophene derivative with a fused cyclohexene ring and an ester functional group. Its molecular formula is C₁₁H₁₅NO₂S, and it has a molecular weight of 225.31 g/mol. The compound is synthesized via the Gewald reaction, a one-pot multicomponent condensation involving cyclohexanone, ethyl cyanoacetate, elemental sulfur, and a base such as morpholine or triethylamine . This method achieves yields up to 85%, making it a practical precursor for further derivatization . Key physicochemical properties include a logP of 3.3, indicating moderate lipophilicity, and a melting point of 117–118°C . Its structure has been confirmed via NMR and HRMS-ESI analysis .
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLFFGNMYPVCOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391299 | |
| Record name | ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14559-12-7 | |
| Record name | ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a precursor compound, such as ethyl cyanoacetate, with a suitable thiophene derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as piperidine or triethylamine, and is conducted at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Alkylated, acylated, and aminated derivatives
Scientific Research Applications
Mechanism of Action
The mechanism by which ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid (6d)
- Synthesis: Obtained by hydrolyzing the ethyl ester (CAS 4506-71-2) with NaOH in ethanol, followed by acidification with HCl .
Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino) Derivative (6o)
- Synthesis : Prepared via a Petasis reaction using HFIP solvent, 4-hydroxyphenylboronic acid, and glyoxylic acid derivatives. Yield: 22% .
- Key Differences : The introduction of a hydroxyphenyl group enhances molecular complexity and may improve binding to biological targets like kinases or receptors. However, the lower yield highlights synthetic challenges compared to the parent compound .
Cyanoacrylamide Derivatives (e.g., 5a-i)
- Synthesis: Derived from the ethyl ester via Knoevenagel condensation with aldehydes. These derivatives incorporate pyrazole, indole, or pyridine moieties .
Physicochemical and Pharmacokinetic Properties
| Compound | logP | Molecular Weight | Solubility | Key Functional Groups |
|---|---|---|---|---|
| Ethyl ester (CAS 4506-71-2) | 3.3 | 225.31 | Lipophilic | Ester, amine |
| Carboxylic acid (6d) | ~2.0* | 197.23 | Hydrophilic | Carboxylic acid, amine |
| Hydroxyphenyl derivative (6o) | 4.1** | 390.14 | Moderate | Ester, hydroxyphenyl, amide |
| Cyanoacrylamide (5a-i) | 3.8–4.5 | 300–400 | Variable | Cyano, amide, heterocycles |
Estimated based on substituent contributions.
*Calculated using SwissADME .
Anticancer Activity
- Parent Ethyl Ester : Demonstrates moderate apoptosis-inducing activity in breast cancer models (IC₅₀ ~10–20 μM) .
- Thioureido Derivatives (e.g., 6, 9, 10a) : Exhibit enhanced potency against HCT-116 colon cancer cells (IC₅₀ <5 μM) due to thiourea-mediated DNA intercalation .
- Spiro Heterocycles (4a-c, 5a-c) : Show improved selectivity for cancer cells via spiro ring-induced conformational rigidity .
Enzyme Inhibition
- Thienopyrimidines (e.g., 4a–d): Selective PI3Kα inhibitors (IC₅₀ ~50 nM) achieved by incorporating pyrazoline units, leveraging the ethyl ester’s scaffold for optimal binding .
Antimicrobial Potential
- Ureido Derivatives (e.g., 5a–c) : Modified with morpholine or pyridinylpiperazine show broad-spectrum antibacterial activity (MIC 2–8 μg/mL) .
Biological Activity
Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS No. 4506-71-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antitumor effects, analgesic properties, and antioxidant potential, supported by relevant data tables and research findings.
- Molecular Formula : C11H15NO2S
- Molecular Weight : 225.31 g/mol
- IUPAC Name : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: MCF-7 Breast Cancer Cells
A study assessed the compound's impact on MCF-7 breast cancer cells. The findings revealed:
- IC50 Value : 23.2 μM
- Apoptosis Induction :
- Early Apoptosis (AV+/PI−): 8.73%
- Late Apoptosis (AV+/PI+): 18.13%
The treatment resulted in a significant reduction in cell viability by 26.86%, indicating a strong pro-apoptotic effect .
Table 1: Antitumor Activity Summary
| Compound | IC50 (μM) | Early Apoptosis (%) | Late Apoptosis (%) | Cell Viability Reduction (%) |
|---|---|---|---|---|
| This compound | 23.2 | 8.73 | 18.13 | 26.86 |
Analgesic Activity
The analgesic properties of related compounds have been investigated using the “hot plate” method in animal models. Derivatives of this compound demonstrated analgesic effects that surpassed those of standard analgesics like metamizole.
Findings:
- The tested derivatives exhibited significant pain relief compared to control groups.
This suggests that modifications to the benzo[b]thiophene scaffold can enhance analgesic efficacy .
Antioxidant Activity
Recent research has also explored the antioxidant potential of this compound derivatives. These compounds showed comparable antioxidant activity to ascorbic acid.
Molecular Docking Studies
Molecular docking studies indicated strong binding affinities with Keap1 protein, which is crucial for the regulation of oxidative stress responses.
Table 2: Antioxidant Activity Comparison
| Compound | Antioxidant Activity (Relative to Ascorbic Acid) |
|---|---|
| This compound | Comparable |
Q & A
Q. What are the standard synthetic routes for preparing ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives?
The compound is commonly synthesized via cyclocondensation reactions. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (a key intermediate) is prepared by heating ethyl 2-amino derivatives with reagents like 2-chloroethyl isocyanate in toluene under reflux (112°C, 3 h, dry nitrogen) . Derivatives such as benzoylated or sulfonylated analogs are synthesized by reacting the amino group with benzoyl chloride or benzenesulfonyl chloride in ethanol under reflux (4 h), followed by recrystallization . Hydrolysis of the ester group using NaOH (2 M, 70°C, 6 h) yields carboxylic acid derivatives .
Q. How are structural and purity characteristics of this compound validated in synthetic workflows?
Characterization relies on spectral
- ¹H/¹³C NMR : Signals for the tetrahydrobenzo[b]thiophene core (e.g., δ 1.85–1.66 ppm for cyclohexene protons) and ester groups (δ ~4.2 ppm for ethyl CH₂) .
- IR : Stretching vibrations for ester C=O (~1700 cm⁻¹) and NH₂ (~3300 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 223 for the parent compound) and fragmentation patterns confirm purity .
- TLC : Used to monitor reaction progress (silica gel, UV detection) .
Q. What are the common functionalization strategies for modifying the core structure?
The amino group at position 2 is highly reactive. Key modifications include:
- Acylation : Benzoylation with benzoyl chloride in dry benzene .
- Sulfonation : Reaction with benzenesulfonyl chloride in ethanol .
- Thioureation : Condensation with 2-chloroethyl isocyanate to form ureido derivatives .
- Heterocycle fusion : Cyclization with reagents like diethyl malonate to generate pyrimidine or thiazole moieties .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the cytotoxicity of derivatives against cancer cell lines?
- In vitro assays : Use MTT or SRB protocols to measure viability in cell lines (e.g., HCT-116 colon cancer). Compounds like ethyl 2-(3-allylthioureido) derivatives show IC₅₀ values <10 µM .
- Apoptosis induction : Assess caspase-3/7 activation and mitochondrial membrane potential changes via flow cytometry .
- In vivo models : Xenograft studies in mice (e.g., breast cancer models) with derivatives administered intraperitoneally (10–20 mg/kg) .
Q. What structural features correlate with enhanced bioactivity in anticancer derivatives?
Structure-activity relationship (SAR) studies highlight:
- Electron-withdrawing groups : Sulfonamides and acrylamides improve cytotoxicity by enhancing electrophilicity .
- Heterocyclic extensions : Pyrimidine or thiazole moieties increase DNA intercalation or kinase inhibition .
- Substituent position : Allyl or benzylidene groups at position 3 enhance membrane permeability .
Q. How can contradictory data in reaction yields or bioactivity be resolved?
- Reaction optimization : Vary solvents (e.g., ethanol vs. toluene) or catalysts (e.g., Fe₃O₄ nanoparticles for microwave-assisted synthesis) to improve yields .
- Bioactivity variability : Use standardized cell lines (e.g., NCI-60 panel) and validate via dose-response curves .
- Computational modeling : Perform DFT or molecular docking to predict reactivity or target binding (e.g., COX-2 inhibition) .
Q. What methodologies address challenges in distinguishing regioisomers or stereoisomers during synthesis?
- NMR NOE experiments : Identify spatial proximity of protons to assign regiochemistry .
- X-ray crystallography : Resolve absolute configurations, as demonstrated for thiourea derivatives .
- HPLC-MS : Separate isomers using chiral columns (e.g., amylose-based) .
Q. How can computational tools enhance mechanistic understanding of this compound’s bioactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
